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molecular formula C12H12N2O4 B8516332 methyl 5-methoxy-1-(2-oxoethyl)-1H-indazole-7-carboxylate

methyl 5-methoxy-1-(2-oxoethyl)-1H-indazole-7-carboxylate

Cat. No. B8516332
M. Wt: 248.23 g/mol
InChI Key: LXTPXPQUPNBQCH-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

To methyl 1-(2,2-dimethoxyethyl)-5-methoxy-1H-indazole-7-carboxylate (161 mg, 0.5 mmol) from Step G above in 1,4-dioxane (3 ml) was added 2N hydrogen chloride (3 ml) and the reaction mixture was heated to 75° C. for 2 h. The solvent was concentrated in vacuo to afford methyl 5-methoxy-1-(2-oxoethyl)-1H-indazole-7-carboxylate: MS (ESI+) m/z 249 (M+H).
Name
methyl 1-(2,2-dimethoxyethyl)-5-methoxy-1H-indazole-7-carboxylate
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:18][CH3:19])=[CH:11][C:12]=2[C:14]([O:16][CH3:17])=[O:15])[CH:7]=[N:6]1.Cl>O1CCOCC1>[CH3:19][O:18][C:10]1[CH:9]=[C:8]2[C:13](=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=1)[N:5]([CH2:4][CH:3]=[O:2])[N:6]=[CH:7]2

Inputs

Step One
Name
methyl 1-(2,2-dimethoxyethyl)-5-methoxy-1H-indazole-7-carboxylate
Quantity
161 mg
Type
reactant
Smiles
COC(CN1N=CC2=CC(=CC(=C12)C(=O)OC)OC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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